REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.[Li+].CCC[CH2-].[CH:16]([Si:19]([CH:34]([CH3:36])[CH3:35])([CH:31]([CH3:33])[CH3:32])[N:20]1[C:24]2[N:25]=[CH:26][CH:27]=[C:28]([C:29]#[N:30])[C:23]=2[CH:22]=[CH:21]1)([CH3:18])[CH3:17].C(Br)(Br)(Br)[Br:38]>O1CCCC1>[Br:38][C:27]1[CH:26]=[N:25][C:24]2[N:20]([Si:19]([CH:16]([CH3:18])[CH3:17])([CH:31]([CH3:33])[CH3:32])[CH:34]([CH3:36])[CH3:35])[CH:21]=[CH:22][C:23]=2[C:28]=1[C:29]#[N:30] |f:1.2|
|
Name
|
|
Quantity
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380 μL
|
Type
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reactant
|
Smiles
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CC1(NC(CCC1)(C)C)C
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
|
Name
|
|
Quantity
|
613 mg
|
Type
|
reactant
|
Smiles
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C(C)(C)[Si](N1C=CC2=C1N=CC=C2C#N)(C(C)C)C(C)C
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
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STIRRING
|
Details
|
the mixture was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated ammonium chloride solution
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Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to ambient temperature
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica gel chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=C(N=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.42 mmol | |
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 20.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |